Cas no 312-75-4 (Silane, trimethyl[4-(trifluoromethyl)phenyl]-)
Silane, trimethyl[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Silane, trimethyl[4-(trifluoromethyl)phenyl]-
- trimethyl-[4-(trifluoromethyl)phenyl]silane
- IEFGJDFUBXVNJI-UHFFFAOYSA-N
- starbld0035020
- trimethyl[4-(trifluoromethyl)phenyl]silane
- Trimethyl(4-(trifluoromethyl)phenyl)silane
- AC8188
- 312-75-4
- MFCD22053136
- SCHEMBL12773794
- trimethyl-(4-trifluoromethyl-phenyl)-silane
- SY262299
- DTXSID90450919
-
- MDL: MFCD22053136
- Inchi: 1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3
- InChI Key: IEFGJDFUBXVNJI-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 218.07386144g/mol
- Monoisotopic Mass: 218.07386144g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Silane, trimethyl[4-(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19725-1g |
Silane, trimethyl[4-(trifluoromethyl)phenyl]- |
312-75-4 | 98% | 1g |
¥2929.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19725-10g |
Silane, trimethyl[4-(trifluoromethyl)phenyl]- |
312-75-4 | 98% | 10g |
¥12079.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19725-5g |
Silane, trimethyl[4-(trifluoromethyl)phenyl]- |
312-75-4 | 98% | 5g |
¥6759.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y19725-250mg |
Silane, trimethyl[4-(trifluoromethyl)phenyl]- |
312-75-4 | 98% | 250mg |
¥1809.0 | 2023-09-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262299-0.25g |
Trimethyl[4-(trifluoromethyl)phenyl]silane |
312-75-4 | ≥98% | 0.25g |
¥1200.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262299-1g |
Trimethyl[4-(trifluoromethyl)phenyl]silane |
312-75-4 | ≥98% | 1g |
¥1950.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262299-5g |
Trimethyl[4-(trifluoromethyl)phenyl]silane |
312-75-4 | ≥98% | 5g |
¥4500.00 | 2025-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262299-10g |
Trimethyl[4-(trifluoromethyl)phenyl]silane |
312-75-4 | ≥98% | 10g |
¥8050.00 | 2025-04-15 | |
| abcr | AB548920-250 mg |
Trimethyl[4-(trifluoromethyl)phenyl]silane; . |
312-75-4 | 250MG |
€294.50 | 2023-04-13 | ||
| abcr | AB548920-1 g |
Trimethyl[4-(trifluoromethyl)phenyl]silane; . |
312-75-4 | 1g |
€447.50 | 2023-04-13 |
Silane, trimethyl[4-(trifluoromethyl)phenyl]- Suppliers
Silane, trimethyl[4-(trifluoromethyl)phenyl]- Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Introduction to Silane, trimethyl[4-(trifluoromethyl)phenyl]- (CAS No. 312-75-4)
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, with the chemical formula CAS No. 312-75-4, is a specialized organosilicon compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of silanes, which are characterized by the presence of a silicon atom bonded to three organic groups and one hydroxyl or alkyl group. The specific structure of Silane, trimethyl[4-(trifluoromethyl)phenyl]- incorporates a phenyl ring substituted with a trifluoromethyl group, making it a versatile intermediate in synthetic chemistry and material science.
The unique combination of silicon and carbon atoms in this compound imparts it with distinct chemical properties that make it valuable in various applications. The trifluoromethyl group introduces electron-withdrawing effects, influencing the reactivity and stability of the molecule. This feature is particularly useful in pharmaceutical applications where specific electronic properties can enhance drug efficacy and selectivity.
In recent years, there has been growing interest in the use of organosilicon compounds like Silane, trimethyl[4-(trifluoromethyl)phenyl]- in the development of novel materials and drugs. One of the most promising areas is in the synthesis of advanced polymers and coatings. The silicon-based structure allows for the creation of cross-linked networks that exhibit enhanced thermal stability and mechanical strength. These properties are particularly beneficial in high-performance applications such as aerospace and electronics.
Moreover, the pharmaceutical industry has begun to explore the potential of this compound as a building block for active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to improve metabolic stability and binding affinity to biological targets, making it an attractive moiety for drug design. Researchers have reported its use in synthesizing small-molecule inhibitors targeting various therapeutic areas, including oncology and inflammatory diseases.
Recent studies have highlighted the role of Silane, trimethyl[4-(trifluoromethyl)phenyl]- in developing new methodologies for C-F bond activation. This reaction is crucial in synthetic organic chemistry as it allows for the formation of carbon-carbon bonds under mild conditions. The ability to manipulate C-F bonds has opened up new avenues for constructing complex molecular architectures, which are essential in drug discovery.
The compound's reactivity also makes it a valuable tool in catalysis. Transition metal-catalyzed reactions involving silanes have been extensively studied for their efficiency and selectivity. For instance, palladium-catalyzed cross-coupling reactions using silane derivatives have shown promise in constructing biaryl structures, which are common motifs in many pharmaceuticals.
In addition to its synthetic utility, Silane, trimethyl[4-(trifluoromethyl)phenyl]- has found applications in surface modification techniques. Its ability to form stable bonds with various substrates makes it an excellent candidate for creating functionalized surfaces used in microelectronics and biomedical devices. These surfaces can be tailored to exhibit specific properties such as hydrophobicity or biocompatibility, depending on the application requirements.
The environmental impact of using organosilicon compounds like this one is also a topic of interest. While silanes are generally stable under normal conditions, their degradation products can pose environmental challenges if not handled properly. However, ongoing research aims to develop more sustainable synthetic routes that minimize waste and reduce environmental footprint.
In conclusion, Silane, trimethyl[4-(trifluoromethyl)phenyl]- (CAS No. 312-75-4) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, material science, and catalysis. As research continues to uncover new uses for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.
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